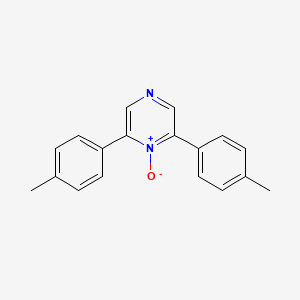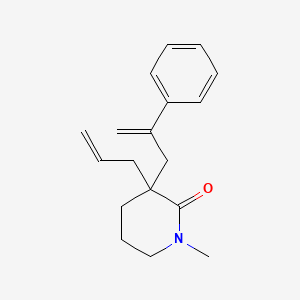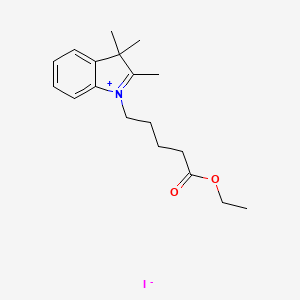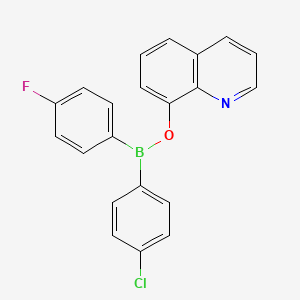![molecular formula C19H13FO2 B14189592 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-69-1](/img/structure/B14189592.png)
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a synthetic organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a naphthalene derivative reacts with a fluorophenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic material in the development of light-sensitive coatings and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Industry: Utilized in the production of smart materials and devices that respond to light stimuli.
Mécanisme D'action
The mechanism by which 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one exerts its effects is primarily related to its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This photo-induced transformation involves the breaking and forming of chemical bonds within the molecule, which can be harnessed for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
- 3,4-Dihydro-2H-pyran derivatives
- Fluorophenyl-substituted thiophenes
Uniqueness
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique combination of a naphthopyran core and a fluorophenyl group, which imparts distinct photochromic properties. This makes it particularly valuable in applications requiring light-responsive behavior, such as smart coatings and optical devices .
Propriétés
Numéro CAS |
923026-69-1 |
|---|---|
Formule moléculaire |
C19H13FO2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13FO2/c20-15-7-5-12(6-8-15)18-16-4-2-1-3-13(16)9-14-10-22-11-17(21)19(14)18/h1-9H,10-11H2 |
Clé InChI |
CVPJGUXACUUPGE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CC=C3C(=C2C(=O)CO1)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)


![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)


![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)
![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
![1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14189585.png)


